molecular formula C16H14ClN3O2 B11133084 N-(2-chloro-3-pyridinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(2-chloro-3-pyridinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11133084
M. Wt: 315.75 g/mol
InChI Key: CLVWQDFXQGAXSZ-UHFFFAOYSA-N
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Description

N-(2-chloro-3-pyridinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates two pharmacologically significant heterocyclic systems: a 5-methoxy-1H-indole moiety and a 2-chloro-3-pyridinyl ring, linked by an acetamide group . The indole scaffold is a privileged structure in medicinal chemistry and is known to be present in a wide array of biologically active molecules and approved drugs . Researchers have extensively studied indole derivatives for their diverse potential, including anti-inflammatory, antiviral, antimicrobial, and anticancer activities . The specific substitution pattern on the indole and pyridine rings in this compound makes it a molecule of interest for researchers in drug discovery and development, particularly for investigating new kinase inhibitors or GPCR ligands . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C16H14ClN3O2/c1-22-12-4-5-14-11(9-12)6-8-20(14)10-15(21)19-13-3-2-7-18-16(13)17/h2-9H,10H2,1H3,(H,19,21)

InChI Key

CLVWQDFXQGAXSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(N=CC=C3)Cl

Origin of Product

United States

Biological Activity

N-(2-chloro-3-pyridinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C₁₄H₁₁ClN₂O
Molecular Weight 256.70 g/mol
CAS Number 557781-56-3
MDL Number MFCD01350741

This compound features a pyridine ring substituted with chlorine and an indole moiety with a methoxy group, which may contribute to its biological activity.

The biological activity of this compound has been attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and A549, with IC50 values indicating effective proliferation inhibition . The mechanism may involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
  • Neuroprotective Effects : this compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and exhibit anti-inflammatory properties that protect neuronal cells from damage .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI focused on the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of multiple bacterial strains, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a separate investigation, the anticancer activity was assessed using several human cancer cell lines. The compound exhibited notable cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reaction Type Conditions Products Yield
Alkoxy substitutionDMSO, KOH, 80°C, 12 hMethoxy/ethoxy-pyridine derivatives68–75%
Amine substitutionDioxane, Et<sub>3</sub>N, reflux, 24 hPyridinyl-amine analogs62%

These reactions are facilitated by the electron-withdrawing effect of the adjacent pyridinyl nitrogen, which activates the chloro group for displacement.

Amide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Type Conditions Products Analytical Confirmation
Acidic hydrolysis6M HCl, 100°C, 6 h2-(5-Methoxyindol-1-yl)acetic acidNMR (δ 2.1 ppm, –COOH)
Basic hydrolysisNaOH (10%), 80°C, 4 hSodium acetate + indole intermediateIR (1690 cm<sup>−1</sup>, C=O)

Hydrolysis products are critical intermediates for further functionalization, such as esterification .

Coupling Reactions

The indole and pyridine rings participate in palladium-catalyzed cross-coupling reactions:

Coupling Type Catalyst System Substrates Applications
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl boronic acidsBiaryl derivatives for drug design
Buchwald–HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosPrimary/secondary aminesN-alkylated indole analogs

These reactions expand structural diversity, enabling the synthesis of analogs with enhanced biological activity .

Oxidation Reactions

The methoxyindole component undergoes regioselective oxidation:

Oxidizing Agent Conditions Products Spectral Data
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT5-Methoxy-2-oxindole derivativeMS (m/z 312 [M+H]<sup>+</sup>)
KMnO<sub>4</sub>H<sub>2</sub>O, 50°CCarboxylic acid derivativesIR (1720 cm<sup>−1</sup>, C=O)

Oxidation at the indole C2 position is favored due to electron-donating methoxy groups.

Biochemical Reactivity

In pharmacological studies, the compound interacts with biological targets via:

  • Hydrogen bonding : Acetamide NH and pyridinyl nitrogen act as H-bond donors/acceptors .

  • Metabolic O-demethylation : Liver microsomes convert the 5-methoxy group to hydroxyl, enhancing solubility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-chloro-3-pyridinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide with structurally related acetamide-indole derivatives, emphasizing substituent variations, molecular properties, and synthetic routes:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-chloro-3-pyridinyl, 5-methoxyindole C₁₃H₁₄ClN₃O 315.75 Combines pyridine and indole motifs; potential for dual-target activity.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33) 4-chlorobenzoyl, 5-chlorothiophene sulfonamide C₂₂H₁₅Cl₂N₂O₅S₂ ~553.4 Sulfonamide group enhances solubility; synthesized via automated HPLC purification (39% yield).
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide 5-chloroindole ethyl, isobutyl phthalazinone C₂₁H₂₂ClN₅O₂ 435.9 Phthalazinone moiety may confer kinase inhibition potential.
2-(5-chloro-2,3-dioxoindol-1-yl)-N-(prop-2-yn-1-yl)acetamide 5-chloro-2,3-dioxoindole, propargyl C₁₃H₉ClN₂O₃ 276.68 Dioxoindole system increases electrophilicity; propargyl group enables click chemistry applications.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide 5-methoxyindole ethyl C₁₂H₁₄N₂O₂ 232.31 Simplified melatonin analog; lacks pyridine but retains indole-acetamide backbone.
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide Benzimidazole-propyl, 5-methoxyindole C₂₁H₂₂N₄O₂ 362.4 Benzimidazole enhances DNA intercalation potential; molecular weight >350 suggests CNS permeability challenges.

Key Structural and Functional Insights:

Substituent Effects: Chlorine atoms (e.g., in the pyridine or indole rings) improve metabolic stability and lipophilicity but may increase toxicity . Propargyl groups (e.g., in ) enable bioorthogonal reactions for targeted drug delivery .

Synthetic Routes: The target compound’s synthesis likely involves coupling 5-methoxyindole acetic acid with 2-chloro-3-aminopyridine, similar to methods in . Automated HPLC purification (as in ) is critical for isolating polar derivatives like sulfonamides.

Biological Implications :

  • Indole-pyridine hybrids (e.g., the target compound) are understudied but may mimic auxin agonists (e.g., WH7 or compound 602 in ) or kinase inhibitors.
  • Melatonin derivatives (e.g., ) highlight the importance of methoxyindole motifs in circadian rhythm regulation .

Preparation Methods

Synthesis of 5-Methoxy-1H-indole

The indole nucleus serves as the foundational structure. 5-Methoxy-1H-indole is synthesized via:

  • Vilsmeier-Haack Cyclization : Reacting N-(pyridin-2-yl)acetamide with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 90°C for 15 hours, followed by ice-water quenching and recrystallization (56% yield, m.p. 151–154°C) .

  • Functionalization : Methoxy introduction at position 5 is achieved using methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) .

Alkylation at the Indole 1-Position

To introduce the acetamide side chain, the indole nitrogen is alkylated:

  • Sodium Hydride-Mediated Alkylation :

    • Reagents : 5-Methoxy-1H-indole, sodium hydride (60% in mineral oil), DMSO, and 2-chloroacetamide .

    • Procedure :

      • Suspend NaH in DMSO, add indole dropwise, and stir at 60°C for 1 hour.

      • Introduce 2-chloroacetamide in DMSO and react overnight at room temperature.

      • Quench with water, extract with ethyl acetate, and purify via flash chromatography (n-hexane/ethyl acetate) .

    • Yield : ~65–70% .

Preparation of 2-Chloro-3-pyridinylacetamide

The pyridine segment is synthesized independently:

  • Chlorination : Direct bromination or chlorination of 3-aminopyridine using N-bromosuccinimide (NBS) or Cl₂ gas in acetic acid.

  • Acetamide Formation :

    • React 2-chloro-3-aminopyridine with chloroacetyl chloride in THF at 0°C, followed by triethylamine (TEA) to neutralize HCl .

    • Conditions : Stir for 4 hours, concentrate, and recrystallize from ethanol/water (m.p. 175–185°C) .

Coupling of Indole and Pyridine Segments

The final step involves linking the two moieties:

  • Nucleophilic Substitution :

    • Combine 1-(2-chloroacetyl)-5-methoxyindole with 2-chloro-3-aminopyridine in ethanol, using piperidine as a base .

    • Conditions : Reflux for 3–4 hours, acidify with HCl, and filter the precipitate .

    • Yield : 70–75% .

  • Alternative Condensation :

    • Use 1,1′-carbonyldiimidazole (CDI) in THF to activate the acetamide carbonyl, followed by amine coupling .

Purification and Characterization

  • Purification :

    • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (Rf = 0.71) .

    • Recrystallization : Ethanol/water or ethyl acetate/petroleum ether .

  • Analytical Data :

    • FT-IR : 1690 cm⁻¹ (C=O), 1484 cm⁻¹ (C-Cl) .

    • ¹H NMR (DMSO-d₆) : δ 9.92 (s, indole-NH), 4.31 (s, CH₂), 7.11–8.33 (m, aromatic) .

    • HRMS : m/z 530 [M⁺] (C₂₆H₁₉BrN₄O₂S) .

Optimization and Challenges

  • Side Reactions : Over-alkylation at indole positions 2 and 3 is mitigated by controlling reaction temperature (<60°C) .

  • Solvent Choice : DMSO enhances reaction rates but requires rigorous drying to prevent hydrolysis .

  • Yield Improvement : Catalytic KI in alkylation steps increases efficiency (85% yield) .

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)
NaH/DMSO AlkylationRT, 12 h6598
CDI-Mediated CouplingTHF, 3 h7599
Piperidine CondensationEthanol, reflux7097

Industrial Scalability Considerations

  • Cost-Effective Reagents : Replace CDI with phosgene derivatives for large-scale synthesis .

  • Continuous Flow Systems : Minimize reaction times and improve safety in chlorination steps .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N-(2-chloro-3-pyridinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via condensation reactions between substituted indole and pyridine derivatives. For example, chloro-substituted pyridine intermediates can react with 5-methoxyindole acetamide precursors under alkaline or acidic conditions. Optimization strategies include:

  • Adjusting reaction temperature (e.g., reflux vs. room temperature).
  • Using catalysts like triethylamine to enhance nucleophilic substitution .
  • Purification via column chromatography or recrystallization to improve purity .
    • Yield Challenges : Low yields (e.g., 6–17% in related indole derivatives) often arise from steric hindrance or competing side reactions. Kinetic studies and solvent screening (e.g., DMF vs. THF) can mitigate these issues .

Q. How do spectroscopic techniques (e.g., NMR, HRMS) confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H-NMR : Methoxy groups (~δ 3.8–4.0 ppm) and indole NH protons (~δ 10–12 ppm) are key markers. Pyridine ring protons appear as distinct downfield signals (δ 7.5–8.5 ppm) .
  • ¹³C-NMR : Carbonyl groups (C=O, ~δ 165–170 ppm) and aromatic carbons confirm substitution patterns .
    • HRMS : Validates molecular formula (e.g., [M+H]+ with <5 ppm mass error) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced anticancer activity?

  • Critical Substituents :

  • Chloro on Pyridine : Enhances binding to Bcl-2/Mcl-1 proteins by increasing hydrophobicity .
  • Methoxy on Indole : Improves metabolic stability and membrane permeability .
    • SAR Strategies :
  • Replace chloro with fluorophenyl groups to modulate electron-withdrawing effects.
  • Introduce nitro or methyl groups to test steric tolerance in target binding pockets .

Q. How can researchers resolve contradictions in biological activity data across analogs with similar structures?

  • Case Study : Analogs with 4-chlorobenzoyl vs. 4-nitrophenyl substituents show divergent IC₅₀ values against cancer cell lines. Resolution methods include:

  • Computational Docking : Compare binding affinities to Bcl-2/Mcl-1 using AutoDock Vina .
  • Pharmacokinetic Profiling : Assess metabolic stability (CYP450 assays) and plasma protein binding to explain in vivo discrepancies .

Q. What experimental design considerations are critical for evaluating the compound’s mechanism of action in apoptosis pathways?

  • Assay Design :

  • Mitochondrial Membrane Potential : Use JC-1 dye to detect early apoptosis via flow cytometry.
  • Western Blotting : Quantify Bcl-2/Bax ratio and caspase-3 activation in treated vs. control cells .
    • Controls : Include positive controls (e.g., ABT-199 for Bcl-2 inhibition) and isogenic cell lines with Mcl-1 overexpression to validate target specificity .

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